molecular formula C11H6ClNS B095716 2-Chloronaphtho[2,1-d]thiazole CAS No. 17931-25-8

2-Chloronaphtho[2,1-d]thiazole

Cat. No.: B095716
CAS No.: 17931-25-8
M. Wt: 219.69 g/mol
InChI Key: DNVYVEVOAYZZKE-UHFFFAOYSA-N
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Description

2-Chloronaphtho[2,1-d]thiazole is a heterocyclic compound that features a fused ring system consisting of a naphthalene ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloronaphtho[2,1-d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronaphthalene-1-thiol with a suitable halogenated compound in the presence of a base. The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide or toluene.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloronaphtho[2,1-d]thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide, and bases like potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

    Substitution: Derivatives with different substituents replacing the chlorine atom.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the original compound.

Scientific Research Applications

2-Chloronaphtho[2,1-d]thiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloronaphtho[2,1-d]thiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

    2-Bromonaphtho[2,1-d]thiazole: Similar structure but with a bromine atom instead of chlorine.

    2-Fluoronaphtho[2,1-d]thiazole: Similar structure but with a fluorine atom instead of chlorine.

    2-Iodonaphtho[2,1-d]thiazole: Similar structure but with an iodine atom instead of chlorine.

Uniqueness: 2-Chloronaphtho[2,1-d]thiazole is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

2-chlorobenzo[g][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNS/c12-11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVYVEVOAYZZKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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